molecular formula C5H9N5OS B11761712 N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide

Cat. No.: B11761712
M. Wt: 187.23 g/mol
InChI Key: BTUUFVWYQTZDSR-BYPYZUCNSA-N
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Description

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide is a compound that features a tetrazole ring, which is a five-membered ring containing four nitrogen atoms and one carbon atom. Tetrazoles are known for their diverse applications in medicinal chemistry, material science, and as intermediates in organic synthesis .

Chemical Reactions Analysis

Types of Reactions

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the tetrazole ring can produce amines .

Scientific Research Applications

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere of carboxylic acids, allowing it to interact with enzymes and receptors in a similar manner . The sulfanyl group can also participate in redox reactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1R)-2-sulfanyl-1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]acetamide is unique due to its specific combination of a tetrazole ring and a sulfanyl group, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, including medicinal chemistry and material science .

Properties

Molecular Formula

C5H9N5OS

Molecular Weight

187.23 g/mol

IUPAC Name

N-[(1R)-2-sulfanyl-1-(2H-tetrazol-5-yl)ethyl]acetamide

InChI

InChI=1S/C5H9N5OS/c1-3(11)6-4(2-12)5-7-9-10-8-5/h4,12H,2H2,1H3,(H,6,11)(H,7,8,9,10)/t4-/m0/s1

InChI Key

BTUUFVWYQTZDSR-BYPYZUCNSA-N

Isomeric SMILES

CC(=O)N[C@@H](CS)C1=NNN=N1

Canonical SMILES

CC(=O)NC(CS)C1=NNN=N1

Origin of Product

United States

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